Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 1253791-89-7
Cat. No.: VC0168199
Molecular Formula: C17H15N3O4
Molecular Weight: 325.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253791-89-7 |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.324 |
| IUPAC Name | ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3 |
| Standard InChI Key | SIKIWDBBIFKIIT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O |
Introduction
Chemical Identification and Structural Properties
Basic Identification
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is identified by the CAS Registry Number 1253791-89-7 . It has a molecular formula of C17H15N3O4 with a calculated molecular weight of 325.3187 g/mol . The compound's structure features a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its chemical properties and biological activities.
Structural Characteristics
The compound consists of a fused heterocyclic ring system comprising a pyrimidine ring fused with a pyridone moiety. The key structural elements include:
-
A pyrido[2,3-d]pyrimidine core structure
-
A phenyl group at position 2
-
A methyl substituent at position 8
-
A hydroxyl group at position 5
-
An ethyl carboxylate group at position 6
-
An oxo group at position 7
The three-dimensional conformation of this molecule can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement.
Physical and Chemical Properties
The physical and chemical properties of ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H15N3O4 | |
| Molecular Weight | 325.3187 g/mol | |
| Exact Mass | 325.10600 | |
| InChI Key | SIKIWDBBIFKIIT-UHFFFAOYSA-N | |
| XLogP3 | 1.87780 | |
| Polar Surface Area (PSA) | 92.6 | |
| HS Code | 2933990090 |
Synthesis Methodologies
Synthetic Approaches
The synthesis of ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Several synthetic routes have been reported, with most approaches starting from either preformed pyrimidine or pyridine rings .
One common approach involves the condensation of appropriately substituted aldehydes with amines, followed by cyclization and esterification reactions. This method allows for the systematic construction of the pyrido[2,3-d]pyrimidine scaffold with specifically positioned functional groups.
Synthesis from Preformed Pyrimidine
The synthesis from a preformed pyrimidine typically follows two main approaches:
-
Starting from adequately substituted 4-amino-5-bromopyrimidine, which corresponds to the disconnection of the C4a-C5 and C7-N8 bonds of the pyridopyrimidine ring .
-
Using a preformed pyrimidine with an aldehyde or carboxylate functionality that can undergo subsequent transformations to build the pyridine portion .
An example of the direct use of a pyrimidine ester in synthesis involves the formation of a 5-hydroxy substituted compound starting from an ester upon condensation with ethyl acetate in a multistep protocol .
Improved Synthesis Methods
Researchers have developed improved methods for obtaining similar compounds in the pyrido[2,3-d]pyrimidine class. One such method involves the gradual addition of a solution of 2-amino-4-methylpyridine in triethylmethanetricarboxylate, which serves as both an acylating and condensing agent, as well as a high boiling heating agent .
This modification allows for reduced regeneration of triethylmethanetricarboxylate and practically avoids the undesirable formation of by-products, such as 2-hydroxy-8-methyl-N-(4-methypyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide .
Spectral Characteristics and Structural Confirmation
Spectroscopic Analysis
The structural confirmation of ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry
-
UV-visible spectroscopy
These techniques provide valuable information about the compound's structure, functional groups, and molecular connectivity.
X-ray Diffraction Analysis
For pyridopyrimidine derivatives, typical crystal parameters often include:
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Dimensions with specific measurements for a, b, c, and β
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 5-hydroxy derivative | K562 (chronic myeloid leukemia) | 5.4 |
| Ethyl 5-hydroxy derivative | DU145 (prostate cancer) | 6.1 |
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have been conducted on pyrido[2,3-d]pyrimidine derivatives, revealing important insights into the molecular features that contribute to their biological activities .
Key findings from these studies include:
-
The substitution pattern at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones is normally correlated with the desired biological activity, particularly in the case of tyrosine kinase inhibitors .
-
The substitution pattern at C5 and C6 is responsible for the selectivity of one receptor with respect to another .
-
The presence of an ethyl group on N8 has been shown to enhance activity approximately four-fold compared to N8-methylated analogues .
-
Compounds with specific substitutions at the C5 and C6 positions demonstrate differential activities against various biological targets .
Future Perspectives
Emerging Applications
The future applications of ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate and related compounds are likely to expand beyond their current uses. Emerging areas of research include:
-
Development of targeted cancer therapies with reduced side effects
-
Exploration of their potential in treating drug-resistant infections
-
Investigation of their use in combination therapies
-
Application in precision medicine approaches based on genetic profiling
Research Gaps and Opportunities
Despite significant progress, several research gaps remain in understanding the full potential of these compounds. Opportunities for future research include:
-
Further optimization of synthetic methodologies to improve yields and reduce by-product formation
-
More comprehensive structure-activity relationship studies to identify key pharmacophores
-
Detailed mechanistic studies to understand the molecular basis of their biological activities
-
Development of more selective derivatives to minimize off-target effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume